4-{[(3-Bromo-2-hydroxyphenyl)methyl]amino}benzoic acid
Description
Properties
IUPAC Name |
4-[(3-bromo-2-hydroxyphenyl)methylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO3/c15-12-3-1-2-10(13(12)17)8-16-11-6-4-9(5-7-11)14(18)19/h1-7,16-17H,8H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQYDLJYRRJXIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)O)CNC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1308617-84-6 | |
| Record name | 4-{[(3-bromo-2-hydroxyphenyl)methyl]amino}benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(3-Bromo-2-hydroxyphenyl)methyl]amino}benzoic acid typically involves multi-step organic reactions. One common approach starts with the bromination of 2-hydroxybenzylamine to introduce the bromine atom at the 3-position. This intermediate is then coupled with 4-aminobenzoic acid under appropriate conditions to form the final product. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often employing continuous flow reactors and automated systems to handle the reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions: 4-{[(3-Bromo-2-hydroxyphenyl)methyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-{[(3-Bromo-2-hydroxyphenyl)methyl]amino}benzoic acid derivatives with additional carboxyl or ketone groups.
Scientific Research Applications
4-{[(3-Bromo-2-hydroxyphenyl)methyl]amino}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-{[(3-Bromo-2-hydroxyphenyl)methyl]amino}benzoic acid involves its interaction with specific molecular targets. The brominated hydroxyphenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The amino group may also form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Benzoic Acid Core
Halogenated Derivatives
- 4-[(4-Chlorobenzoyl)amino]benzoic acid (): Replaces bromine with chlorine and lacks the hydroxyl group.
- 3-[[4-(4-Cyanophenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoic acid (): Incorporates a triazine ring and cyanophenoxy group. This contrasts with the target compound’s simpler phenyl group .
Hydroxyl-Containing Derivatives
- Benzoic acid, 4-[(3,4-dimethoxybenzoyl)amino]-3-hydroxy-, methyl ester (): Features a 3-hydroxy and dimethoxybenzoyl group. The hydroxyl and methoxy groups enhance hydrogen bonding and lipophilicity, respectively. However, the esterification of the carboxylic acid reduces solubility compared to the target compound’s free acid .
- 2-({4-[ethyl(3-methylbutyl)amino]-2-hydroxyphenyl}carbonyl)benzoic acid (): Includes a hydroxyl group at the 2-position of the phenyl ring, similar to the target compound.
Butyrylcholinesterase (BChE) Inhibition
- Derivatives of 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzoic acid () were designed as BChE inhibitors and anti-Aβ aggregation agents. The target compound’s hydroxyl group may mimic the hydrogen-bonding interactions of dihydroisoquinoline derivatives, while bromine could enhance binding via hydrophobic interactions .
AT1 Receptor Affinity
- 2-{[4-[(4-Chloro-2-butyl-5-carboxy-1H-imidazolyl)methyl]benzoyl]amino}benzoic acid () showed AT1 receptor affinity. The imidazole and chloro groups in these analogs highlight the importance of halogenation and heterocycles in receptor binding—a feature shared with the target compound’s bromophenyl group .
Physicochemical Properties
*Estimated based on structural similarity.
Key Research Findings and Implications
- Halogen Effects: Bromine in the target compound may improve binding affinity compared to chlorine due to increased steric bulk and polarizability, as seen in cyclohexenone derivatives () .
- Synthetic Flexibility: The aminomethyl bridge allows for modular derivatization, similar to triazine-based analogs (), enabling rapid SAR exploration .
Biological Activity
Introduction
4-{[(3-Bromo-2-hydroxyphenyl)methyl]amino}benzoic acid, a derivative of para-aminobenzoic acid (PABA), has garnered attention for its potential biological activities. This compound's structure suggests possible interactions with various biological targets, making it a candidate for further investigation in medicinal chemistry.
Chemical Structure and Properties
The chemical formula of 4-{[(3-Bromo-2-hydroxyphenyl)methyl]amino}benzoic acid is C15H14BrN O3, featuring a bromine atom and a hydroxyl group that may enhance its biological activity through various mechanisms.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C15H14BrN O3 |
| Molecular Weight | 325.18 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Biological Activity
Anticancer Properties
Recent studies have highlighted the anticancer potential of PABA derivatives, including those similar to 4-{[(3-Bromo-2-hydroxyphenyl)methyl]amino}benzoic acid. Research indicates that compounds within this class exhibit significant cytotoxicity against various cancer cell lines.
- In vitro Studies : The compound demonstrated IC50 values indicating effective inhibition of cell proliferation in cancer cell lines such as MCF-7 and HepG2, which are models for breast and liver cancers, respectively. For example, one study reported IC50 values ranging from 23.31 µM to 53.29 µM against these cell lines .
Enzyme Inhibition
The compound's structural features suggest potential inhibition of key enzymes involved in cancer progression and neurodegenerative diseases.
- Cholinesterase Inhibition : Compounds similar to 4-{[(3-Bromo-2-hydroxyphenyl)methyl]amino}benzoic acid have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, derivatives exhibited IC50 values as low as 0.59 µM against AChE, indicating potent inhibitory activity .
Antimicrobial Activity
The antimicrobial properties of brominated phenolic compounds have been documented, with some studies suggesting that similar compounds exhibit significant antibacterial activity. This could be attributed to the presence of the hydroxyl group, which enhances interaction with microbial membranes.
Antioxidant Activity
Compounds like 4-{[(3-Bromo-2-hydroxyphenyl)methyl]amino}benzoic acid are also assessed for their antioxidant capabilities. These properties are crucial in mitigating oxidative stress-related cellular damage.
Case Studies
- Inhibition of Cancer Cell Lines : A study evaluated the effects of various PABA derivatives on MCF-7 and HepG2 cells, revealing that certain analogs had IC50 values significantly lower than standard chemotherapeutics .
- Cholinesterase Inhibition : Another investigation focused on the inhibition of cholinesterase enzymes by PABA derivatives, demonstrating that some analogs exhibited superior inhibitory effects compared to established drugs like donepezil .
Table 2: Summary of Biological Activities
| Activity Type | Target | Effectiveness (IC50) |
|---|---|---|
| Anticancer | MCF-7 | 23.31 µM |
| HepG2 | 53.29 µM | |
| Cholinesterase Inhibition | AChE | 0.59 µM |
| BChE | Not specified | |
| Antimicrobial | Various bacterial strains | Significant activity |
4-{[(3-Bromo-2-hydroxyphenyl)methyl]amino}benzoic acid presents promising biological activities across multiple domains including anticancer effects, enzyme inhibition, and antimicrobial properties. Future research should focus on optimizing its structure for enhanced efficacy and exploring its mechanisms of action in greater detail.
References
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-{[(3-Bromo-2-hydroxyphenyl)methyl]amino}benzoic acid, and how can reaction conditions be optimized?
- Methodological Answer :
- Schiff base formation : React 3-bromo-2-hydroxybenzaldehyde with 4-aminobenzoic acid under reflux in ethanol or 2-ethoxy ethanol, using anhydrous potassium carbonate as a base and copper catalysts (e.g., Cu2O) to enhance coupling efficiency .
- Flow chemistry : Adapt protocols for bromo-formylbenzoic acid synthesis (e.g., using isobenzofuranones as intermediates) to improve yield and reduce hazardous solvent use (e.g., replace CCl4 with greener alternatives) .
- Purification : Utilize silica gel chromatography or recrystallization from ethanol/water mixtures to isolate the product, monitoring purity via HPLC .
Q. How can the acidity (pKa) of this compound be experimentally determined, and how do substituents influence its value?
- Methodological Answer :
- Potentiometric titration : Dissolve the compound in a water-ethanol mixture and titrate against standardized NaOH, using a pH meter to identify equivalence points. Compare results to computational predictions (e.g., COSMO-RS) .
- Substituent effects : The electron-withdrawing bromo group and hydroxyl substituent decrease pKa (increase acidity) compared to unsubstituted benzoic acid (pKa ~4.2). The methylamino group’s electron-donating effect partially counteracts this, yielding an expected pKa ~4.8–5.3 based on analogs like 4-(methylamino)benzoic acid (pKa 5.04) .
Q. What spectroscopic and crystallographic methods are suitable for characterizing this compound?
- Methodological Answer :
- NMR/IR : Confirm the Schiff base linkage via -NMR (δ ~8.3 ppm for imine proton) and IR (C=N stretch ~1640 cm). Carboxylic acid O–H stretches appear ~2500–3000 cm .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., O–H⋯O and N–H⋯O interactions) using single-crystal diffraction. Asymmetric units may form planar structures with deviations <0.2 Å, as seen in analogs like 4-(methylamino)benzoic acid .
Advanced Research Questions
Q. How do electronic effects of the 3-bromo-2-hydroxy substituent impact the compound’s reactivity in catalysis or enzyme inhibition?
- Methodological Answer :
- Catalysis : The bromo group enhances electrophilicity, enabling participation in Ullmann or Suzuki couplings. The hydroxyl group can coordinate metal catalysts (e.g., Pd), as observed in similar benzoic acid derivatives used in cross-coupling reactions .
- Enzyme inhibition : The substituents may modulate binding to metalloenzymes (e.g., tyrosinase) by coordinating active-site metals. Competitive inhibition studies with catechol analogs (e.g., IC determination) can quantify potency .
Q. What strategies resolve contradictions in reported bioactivity data across different studies?
- Methodological Answer :
- Purity validation : Use HPLC-MS to confirm >95% purity, as impurities (e.g., unreacted aldehyde) may skew bioactivity results .
- Assay standardization : Control variables like pH (affects ionization state) and solvent (DMSO vs. aqueous buffers) to ensure reproducibility. For example, solubility issues in aqueous media can be mitigated with co-solvents like DMSO (<1% v/v) .
- Structural analogs : Compare results with derivatives (e.g., 4-(1H-tetrazol-1-ylmethyl)benzoic acid) to isolate substituent-specific effects .
Q. How can computational methods predict interactions between this compound and biological targets?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., carbonic anhydrase IX). The carboxylate group may anchor the molecule to Zn in active sites, while the bromo-hydroxyphenyl moiety engages hydrophobic pockets .
- MD simulations : Simulate stability of ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding free energies (MM-PBSA/GBSA) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
